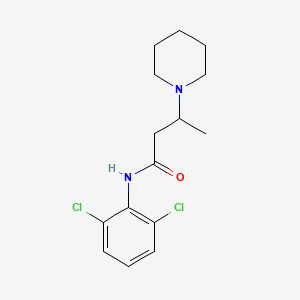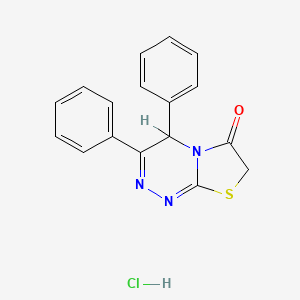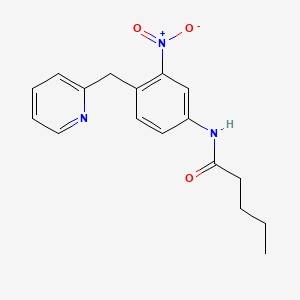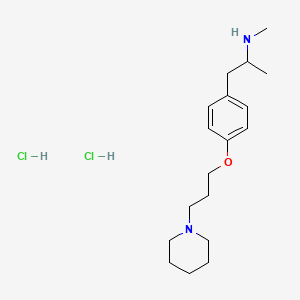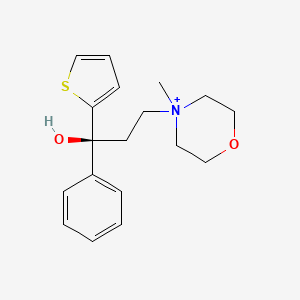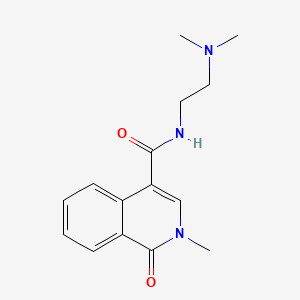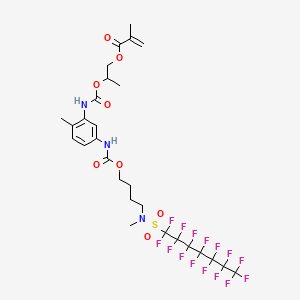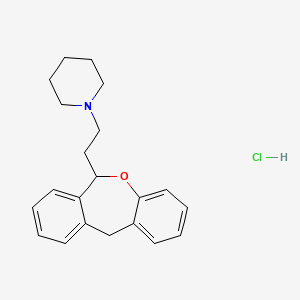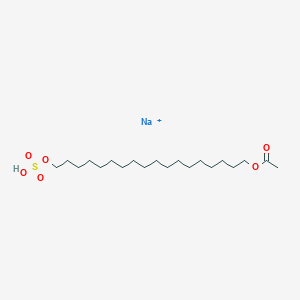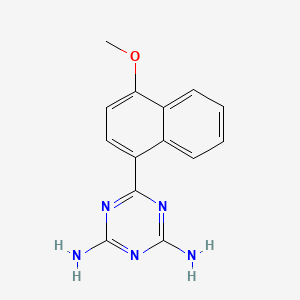
4-Propoxy-2,5-dimethoxy amphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of amphetamine and belongs to the class of phenethylamines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-propoxyamphetamine involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the propoxy group is introduced through an alkylation reaction using propyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2,5-dimethoxy-4-propoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (alkyl halides) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have investigated its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,5-dimethoxy-4-propoxyamphetamine involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation occurs through binding to and activating specific receptors, leading to changes in neuronal signaling and function .
類似化合物との比較
Similar Compounds
2,5-dimethoxyamphetamine (DMA): Similar structure but lacks the propoxy group.
4-methoxyamphetamine (PMA): Contains a methoxy group instead of a propoxy group.
3,4-methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of methoxy and propoxy groups
Uniqueness
2,5-dimethoxy-4-propoxyamphetamine is unique due to the presence of both methoxy and propoxy groups on the aromatic ring.
特性
CAS番号 |
123643-24-3 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-4-propoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-6-18-14-9-12(16-3)11(7-10(2)15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
InChIキー |
YORRDSMCIGRARV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


